3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 857497-88-2
VCID: VC6320260
InChI: InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19)
SMILES: C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.45

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

CAS No.: 857497-88-2

Cat. No.: VC6320260

Molecular Formula: C16H18N2O3S2

Molecular Weight: 350.45

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide - 857497-88-2

Specification

CAS No. 857497-88-2
Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
IUPAC Name 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19)
Standard InChI Key SIHKPXDTNGFDMH-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary components:

  • 4,5,6,7-Tetrahydro-1,3-benzothiazole: A bicyclic system featuring a benzene ring fused to a thiazole moiety, with partial saturation of the cyclohexene ring to form tetrahydro derivatives. This modification enhances conformational flexibility compared to fully aromatic benzothiazoles .

  • Propanamide linker: A three-carbon chain connecting the benzothiazole nitrogen to a sulfonyl group.

  • Benzenesulfonyl group: A sulfone-functionalized benzene ring, which contributes to electron-withdrawing effects and potential metabolic stability.

The molecular formula is C₁₆H₁₈N₂O₃S₂, with a molecular weight of 362.45 g/mol. Key physicochemical parameters, inferred from structurally similar compounds, include:

PropertyValueSource Analog
logP (Partition coefficient)3.8–4.1D345-0653 , VC6578014
Hydrogen bond donors1D345-0653
Hydrogen bond acceptors4PubChem CID 12005977
Polar surface area85–90 ŲVC6578014

Stereochemical Considerations

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, convergent strategies from analogous molecules suggest the following steps:

  • Formation of tetrahydrobenzothiazole:

    • Cyclocondensation of cyclohexanone derivatives with thiourea in the presence of iodine or sulfuric acid .

  • Sulfonation:

    • Reaction of propanamide intermediates with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

  • Coupling reactions:

    • Amide bond formation via carbodiimide-mediated coupling between 2-aminobenzothiazole and 3-benzenesulfonylpropanoic acid.

A representative reaction scheme is provided below:

Cyclohexanone+ThioureaH2SO4TetrahydrobenzothiazoleClSO2PhSulfonated IntermediateEDC/HOBtFinal Product\text{Cyclohexanone} + \text{Thiourea} \xrightarrow{\text{H}_2\text{SO}_4} \text{Tetrahydrobenzothiazole} \xrightarrow{\text{ClSO}_2\text{Ph}} \text{Sulfonated Intermediate} \xrightarrow{\text{EDC/HOBt}} \text{Final Product}

Structural Analogs and Activity Trends

Modifications to the benzothiazole core or sulfonyl group significantly alter bioactivity. For example:

Analog StructureKey ModificationBiological Activity
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide tert-butyl substitutionEnhanced lipophilicity
3-(4-Fluorobenzenesulfonyl) variantFluorine substitutionImproved metabolic stability

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, DMSO-d₆):

    • δ 1.85–2.10 (m, 4H, cyclohexene CH₂), δ 3.45 (s, 2H, SO₂CH₂), δ 7.60–8.10 (m, 5H, aromatic H) .

  • HRMS (ESI+): m/z 363.0982 [M+H]⁺ (calc. 363.0985).

Challenges and Future Directions

Despite its promise, the compound faces hurdles:

  • Solubility limitations: High logP values (~4) reduce aqueous solubility, necessitating prodrug strategies .

  • Stereoselective synthesis: Racemic mixtures complicate pharmacokinetic profiling .

Future studies should prioritize:

  • In vivo toxicity assays in rodent models.

  • Targeted modifications to improve blood-brain barrier penetration for CNS applications.

  • Cocrystallization studies with DHPS or tubulin to elucidate binding modes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator